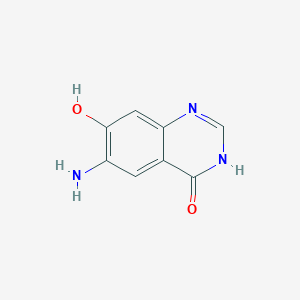![molecular formula C11H21N5S B12947947 N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 144036-38-4](/img/structure/B12947947.png)
N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine is a synthetic organic compound that features both an imidazole ring and a guanidine group. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group.
Thioether Formation: The ethylthio group can be introduced via a nucleophilic substitution reaction using an ethylthiol and an appropriate leaving group.
Guanidine Formation: The final step involves the formation of the guanidine group, which can be achieved by reacting the intermediate with a guanidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated guanidine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions due to its guanidine group.
Medicine: Potential therapeutic agent due to its imidazole ring, which is a common pharmacophore in many drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The guanidine group can interact with biological molecules through hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Histidine: Contains an imidazole ring and is a naturally occurring amino acid.
Guanidine: A simple compound with a guanidine group, often used in protein denaturation studies.
Cimetidine: A histamine H2 receptor antagonist with an imidazole ring, used to treat ulcers.
Uniqueness
1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine is unique due to the combination of its functional groups, which may confer specific biological activities not found in simpler compounds like histidine or guanidine.
Properties
CAS No. |
144036-38-4 |
|---|---|
Molecular Formula |
C11H21N5S |
Molecular Weight |
255.39 g/mol |
IUPAC Name |
1-(2-ethylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C11H21N5S/c1-2-17-7-6-15-11(12)14-5-3-4-10-8-13-9-16-10/h8-9H,2-7H2,1H3,(H,13,16)(H3,12,14,15) |
InChI Key |
MKDOEODRESERSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCNC(=NCCCC1=CN=CN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)

![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)

![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)






![N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride](/img/structure/B12947934.png)


